molecular formula C15H15BrF3NO2 B15243943 Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate

Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate

Cat. No.: B15243943
M. Wt: 378.18 g/mol
InChI Key: FKQQXJIQPXZOIC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a Boc-protected indole derivative featuring a bromomethyl (-CH2Br) group at position 3 and a trifluoromethyl (-CF3) group at position 5. The tert-butoxycarbonyl (Boc) group at the indole nitrogen enhances stability and facilitates further synthetic modifications. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactive bromomethyl group, which enables alkylation, cross-coupling, or nucleophilic substitution reactions .

Properties

Molecular Formula

C15H15BrF3NO2

Molecular Weight

378.18 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)indole-1-carboxylate

InChI

InChI=1S/C15H15BrF3NO2/c1-14(2,3)22-13(21)20-8-9(7-16)11-6-10(15(17,18)19)4-5-12(11)20/h4-6,8H,7H2,1-3H3

InChI Key

FKQQXJIQPXZOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Key Functional Groups and Structural Features

  • Indole Core : A fused bicyclic aromatic system (benzene + pyrrole), known for bioactivity in pharmaceuticals and agrochemicals.

  • Bromomethyl Group (3-position) : A reactive leaving group, enabling nucleophilic substitution.

  • Trifluoromethyl Group (5-position) : Electron-withdrawing, influencing electronic properties and reactivity.

  • Tert-butyl Ester : Protects the carboxylic acid group, stabilizing the molecule during synthesis.

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., azide, amines, or alkoxides). This pathway is critical for synthesizing derivatives with modified biological activity.

  • Example : Reaction with sodium azide replaces Br with an azide group, forming a bioisosteric analog.

  • Mechanism : The bromine atom acts as a good leaving group due to its high electronegativity and bond polarization.

Oxidation

The indole core or bromomethyl group may undergo oxidation under specific conditions.

  • Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

  • Products : Oxidation could yield epoxides, ketones, or quinones, depending on the site of attack.

Reduction

Reduction reactions may alter functional groups, though specific pathways for this compound are less documented.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Potential Products : Reduced derivatives (e.g., hydroxymethyl groups) or modified heterocycles.

Annulation Reactions

While not explicitly demonstrated for this compound, related indole derivatives undergo carbene-catalyzed annulations to form complex ring systems. For example, N-heterocyclic carbene (NHC) catalysts may facilitate cycloadditions or Michael additions, as observed in similar indole systems .

Reaction Conditions and Mechanisms

Reaction TypeReagents/SolventsTemperature/ConditionsKey Considerations
SubstitutionSodium azide, DMFRoom temperatureSteric hindrance at 3-position may affect kinetics.
OxidationKMnO₄, acidic conditionsHeatedSelectivity depends on electron density of reactive sites.
ReductionLiAlH₄, THF0°C to room temperatureAvoid over-reduction of sensitive groups.

Structural Analogues Comparison

CompoundCAS NumberSubstituentsKey Difference
Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate96551-21-2Bromomethyl, no CF₃Simpler structure; lacks trifluoromethyl group .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bromomethyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable complexes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The reactivity and applications of indole derivatives heavily depend on substituents at position 3. Key comparisons include:

Compound Name Position 3 Substituent Key Properties Reference
Target Compound Bromomethyl (-CH2Br) High reactivity for SN2 reactions; used in alkylation or cross-coupling -
tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate Hydroxymethyl (-CH2OH) Precursor for bromomethyl via bromination; less reactive
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate Mesylate (-OSO2CH3) Good leaving group; used in elimination or substitution reactions
tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a) Pyrimidinyl Aromatic; enhances hydrogen bonding and potential bioactivity
tert-Butyl 3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate Hydroxyhexenyl Polar, less reactive; limited utility in further functionalization

Key Insights :

  • Bromomethyl and mesylate groups are superior leaving groups compared to hydroxymethyl or alkenyl substituents, making them more versatile in synthesis .

Substituent Variations at Position 5

The electron-withdrawing trifluoromethyl group at position 5 distinguishes the target compound from analogs with electron-donating groups:

Compound Name Position 5 Substituent Electronic Effects Reference
Target Compound Trifluoromethyl (-CF3) Electron-withdrawing; enhances metabolic stability and lipophilicity
tert-Butyl 5-methoxy-1H-indole-1-carboxylate (e.g., 6a) Methoxy (-OCH3) Electron-donating; may increase ring reactivity
tert-Butyl 5-bromo-1H-indole-1-carboxylate Bromo (-Br) Moderately electron-withdrawing; amenable to cross-coupling

Key Insights :

  • The -CF3 group improves resistance to oxidative metabolism compared to -OCH3, making the target compound more suitable for drug development .
  • Bromo substituents allow for further functionalization via Suzuki-Miyaura coupling .

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~365.16 Not reported Low polarity due to -CF3
6a (Pyrimidinyl derivative) 365.38 176–177 Moderate in DCM/THF
6b (2-Nitrophenyl pyrimidinyl) 410.39 72–73 Soluble in polar aprotic solvents
tert-Butyl 3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate 286.35 Oil High in THF/EtOAc

Key Insights :

  • Bromomethyl and -CF3 groups reduce solubility in aqueous media compared to hydroxyl or methoxy derivatives.
  • Pyrimidinyl derivatives exhibit higher melting points due to crystallinity from aromatic stacking .

Biological Activity

Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrF3NO2C_{15}H_{15}BrF_3NO_2. The compound features an indole ring, a bromomethyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds containing indole structures have been shown to inhibit various enzymes, including kinases that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
  • Receptor Interaction : The indole moiety can interact with multiple receptors involved in cell signaling pathways, potentially modulating their activity and leading to various biological effects, including anti-inflammatory and anticancer properties.
  • Induction of Apoptosis : Some studies suggest that indole derivatives can induce programmed cell death in cancer cells, enhancing their potential as anticancer agents.

Case Studies

  • Anticancer Activity : A study examining related indole derivatives demonstrated significant anticancer properties with IC50 values in the low micromolar range. For instance, compounds similar to this compound exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent antitumor activity compared to doxorubicin (IC50 3.23 µg/mL) .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of indole derivatives, revealing that certain compounds inhibited bacterial growth effectively, suggesting potential applications in treating infections .

Comparative Analysis

The following table summarizes some structurally similar compounds and their notable features:

Compound NameCAS NumberKey Features
Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate96551-21-2Lacks trifluoromethyl group; simpler structure
Tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate1419874-03-5Contains cyanomethyl group; different reactivity profile
Tert-butyl 5-chloro-3-(bromomethyl)-1H-indole-1-carboxylate168143-76-8Chlorine instead of trifluoromethyl; alters properties

This comparison illustrates how variations in substituents affect the chemical behavior and potential applications of these compounds.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving bromination and esterification processes. The presence of the bromine and trifluoromethyl groups enhances its reactivity, making it a versatile intermediate for further chemical transformations .

Potential applications include:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Material Science : Due to its unique chemical properties that may be exploited in creating novel materials.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Indole Core Functionalization : Bromination at position 3 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature) .

Trifluoromethyl Introduction : Electrophilic trifluoromethylation at position 5 via copper-mediated cross-coupling or direct substitution, depending on precursor availability .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis. For example, Boc protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

  • Key Considerations : Reaction intermediates should be purified via flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate high-purity products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substituent positions. For example, the bromomethyl group (CH₂Br) shows characteristic splitting patterns (e.g., δ ~4.3–4.5 ppm as a singlet or doublet) . The trifluoromethyl group (CF₃) appears as a distinct quartet in 19F NMR .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O, ~1740 cm⁻¹) from the Boc group and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 368.02 for C₁₄H₁₂BrF₃NO₂) .

Q. What types of chemical reactions are facilitated by the bromomethyl substituent?

  • Methodological Answer : The bromomethyl group enables:
  • Nucleophilic Substitution : Replacement with amines (e.g., forming C-N bonds) or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .
  • Elimination Reactions : Dehydrohalogenation to generate alkenes under strong bases (e.g., DBU) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during bromomethylation?

  • Methodological Answer :
  • Stoichiometric Control : Use a 1.1–1.3 molar ratio of NBS to substrate to avoid over-bromination .
  • Temperature Modulation : Conduct reactions at 0°C to suppress side reactions (e.g., di-bromination) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective bromination .
  • Purification : Employ gradient elution in column chromatography (e.g., 5–20% ethyl acetate/hexane) to separate mono- and di-substituted byproducts .

Q. What strategies can resolve contradictions in NMR data when unexpected peaks appear post-synthesis?

  • Methodological Answer :
  • Deuteration : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent artifacts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Dynamic NMR : Assess rotational barriers of hindered substituents (e.g., tert-butyl groups) causing peak splitting .
  • Comparative Analysis : Cross-reference with published spectra of analogous indole derivatives .

Q. How can X-ray crystallography using SHELX software aid in confirming the compound’s structure?

  • Methodological Answer :
  • Data Collection : Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane).
  • Refinement with SHELXL : Resolve heavy atom (Br) positions using direct methods, followed by full-matrix least-squares refinement .
  • Validation : Check for R-factor convergence (<5%) and validate bond lengths/angles against Cambridge Structural Database (CSD) entries .

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